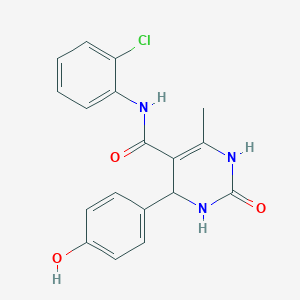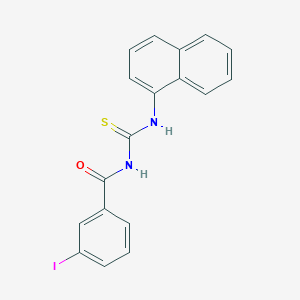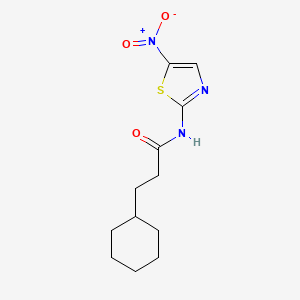
3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a chemical compound that features a cyclohexyl group, a nitro-substituted thiazole ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Nitration: The thiazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: The nitrated thiazole is reacted with cyclohexylamine to form the corresponding amide.
Propanamide Formation: Finally, the propanamide moiety is introduced through a reaction with a suitable propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3-cyclohexyl-N-(5-amino-1,3-thiazol-2-yl)propanamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Cyclohexylamine and 5-nitro-1,3-thiazole-2-carboxylic acid.
Applications De Recherche Scientifique
3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the nitro-thiazole moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of thiazole-containing compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Pathways Involved: The compound may interfere with DNA synthesis or repair, disrupt cellular respiration, or inhibit specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)formamide
- N-(5-nitro-1,3-thiazol-2-yl)hexanamide
- N-Cyclohexyl-N′-(5-nitro-1,3-thiazol-2-yl)urea
Uniqueness
3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of a cyclohexyl group, a nitro-thiazole ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-10(7-6-9-4-2-1-3-5-9)14-12-13-8-11(19-12)15(17)18/h8-9H,1-7H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBDZBCHWKFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
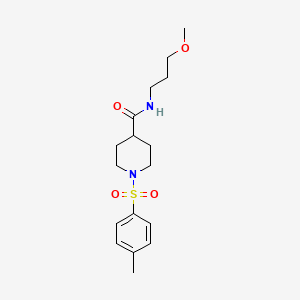
![N-1,3-benzodioxol-5-yl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4944833.png)
![2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B4944849.png)
![N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4944855.png)
![N-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]cyclohexanamine;dihydrochloride](/img/structure/B4944861.png)
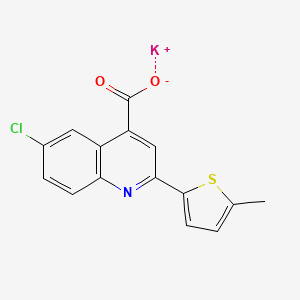
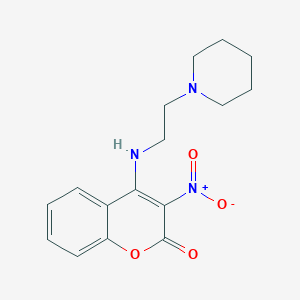

![ethyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4944894.png)
![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B4944899.png)
![4-{5-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4944900.png)
![2-(2,4-dichlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]acetamide](/img/structure/B4944907.png)
